1,2,2,2-Tetrafluoroethanesulfonyl fluoride
Overview
Description
1,2,2,2-Tetrafluoroethanesulfonyl fluoride is a fluorinated organic compound with the molecular formula C2HF5O2S. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of both sulfonyl fluoride and tetrafluoroethyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
1,2,2,2-Tetrafluoroethanesulfonyl fluoride is an organic compound that is used as a reactant in organic synthesis . The primary targets of this compound are other organic compounds with which it reacts to form new products .
Mode of Action
The compound interacts with its targets through chemical reactions. The specific nature of these reactions depends on the structure and properties of the target compounds. The functional groups on this compound react with other compounds to form new products .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the target compounds with which it reacts. The compound can be used as a fluorinated monomer in the manufacture of polymers , suggesting that it may play a role in the synthesis of these materials.
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specific molecular and cellular effects of this action depend on the nature of the target compounds and the conditions under which the reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,2-Tetrafluoroethanesulfonyl fluoride can be synthesized through several methods. One common route involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethanesulfonic acid, which is then converted to the sulfonyl fluoride derivative using thionyl chloride or sulfuryl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using specialized equipment to handle the highly reactive intermediates. The process often includes steps such as distillation and purification to ensure the final product’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,2,2,2-Tetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form tetrafluoroethanesulfonic acid.
Reduction: The compound can be reduced to form tetrafluoroethanesulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used.
Hydrolysis: Typically carried out in aqueous solutions, often with a base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Tetrafluoroethanesulfonic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
1,2,2,2-Tetrafluoroethanesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethanesulfonyl chloride
- 1,2,2,2-Tetrafluoroethanesulfonic acid
- 1,2,2,2-Tetrafluoroethanesulfonamide
Uniqueness
1,2,2,2-Tetrafluoroethanesulfonyl fluoride is unique due to its combination of high reactivity and stability. Unlike its sulfonyl chloride counterpart, it is less prone to hydrolysis, making it more suitable for certain synthetic applications. Additionally, the presence of the tetrafluoroethyl group imparts unique electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
1,2,2,2-tetrafluoroethanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O2S/c3-1(2(4,5)6)10(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAPHIQIAHGITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880177 | |
Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-74-4 | |
Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2127-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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